cis-ent-Tadalafil

PDE5 inhibition stereochemistry-activity relationship potency comparison

Quantifying stereoisomeric impurities in tadalafil API requires chirally pure reference standards. cis-ent-Tadalafil (CAS 171596-28-4) provides a validated solution as Tadalafil EP Impurity C. • 18-fold more potent PDE5 inhibitor (IC50 5 nM) than cis-Tadalafil (IC50 90 nM) • ISO 17034 certified reference standard for HPLC/UPLC method validation • Enables accurate enantiomeric excess determination in ANDA submissions. Supplied with full characterization data.

Molecular Formula C22H19N3O4
Molecular Weight 389.4 g/mol
CAS No. 171596-28-4
Cat. No. B138421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-ent-Tadalafil
CAS171596-28-4
Synonyms(6S,12aR)-6-(1,3-Benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2-methylpyrazino[1’,2’:1,6]pyrido[3,4-b]indole-1,4-dione;  (6S-cis)-6-(1,3-Benzodioxol-5-yl)-2,3,6,7,12,12a-_x000B_hexahydro-2-methylpyrazino[1’,2’:1,6]pyrido[3,4-b]indole-1,4-dione;  Tadalafil USP
Molecular FormulaC22H19N3O4
Molecular Weight389.4 g/mol
Structural Identifiers
SMILESCN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36
InChIInChI=1S/C22H19N3O4/c1-24-10-19(26)25-16(22(24)27)9-14-13-4-2-3-5-15(13)23-20(14)21(25)12-6-7-17-18(8-12)29-11-28-17/h2-8,16,21,23H,9-11H2,1H3/t16-,21+/m1/s1
InChIKeyWOXKDUGGOYFFRN-IERDGZPVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-ent-Tadalafil: PDE5 Inhibitor & Reference Standard


cis-ent-Tadalafil (CAS 171596-28-4), also known as (6S,12aR)-Tadalafil or Tadalafil EP Impurity C, is a cis-enantiomer of the clinically approved PDE5 inhibitor tadalafil [1]. It is a highly potent PDE5 inhibitor (IC50 = 5 nM) and exhibits blood pressure-lowering activity . As a well-characterized stereoisomer of tadalafil, it serves as a critical reference standard for pharmaceutical analysis, chiral separation method development, and impurity profiling in drug substance and finished product quality control [2].

cis-ent-Tadalafil Stereoisomer Specificity


Tadalafil stereoisomers exhibit profound differences in PDE5 inhibitory potency and selectivity, rendering them non-interchangeable in both pharmacological research and pharmaceutical quality control. The (6S,12aR) configuration of cis-ent-Tadalafil confers an IC50 of 5 nM against PDE5, whereas the (6R,12aS) diastereomer (cis-Tadalafil) displays an IC50 of 90 nM, an 18-fold lower potency . The (6S,12aS) enantiomer (ent-Tadalafil) is completely inactive at concentrations up to 10 µM . Furthermore, only the (6R,12aR) enantiomer (tadalafil) and the (6S,12aR) enantiomer (cis-ent-Tadalafil) exhibit high selectivity for PDE5 versus PDE6, with tadalafil showing 85-fold greater selectivity than sildenafil [1]. These stereochemistry-dependent differences directly impact assay outcomes, impurity quantification accuracy, and regulatory compliance in drug development.

cis-ent-Tadalafil Comparative Evidence


PDE5 Inhibition: Stereoisomer Potency Comparison

cis-ent-Tadalafil (6S,12aR) exhibits an IC50 of 5 nM against PDE5, representing an 18-fold higher potency compared to the diastereomer cis-Tadalafil (6R,12aS), which has an IC50 of 90 nM (0.09 µM) . The enantiomer ent-Tadalafil (6S,12aS) shows no detectable PDE5 inhibitory activity at concentrations up to 10 µM, establishing a >2000-fold potency differential .

PDE5 inhibition stereochemistry-activity relationship potency comparison

PDE5/PDE6 Selectivity vs. Sildenafil

The piperazinedione scaffold, including cis-ent-Tadalafil and tadalafil, confers high selectivity for PDE5 over PDE1-4 and PDE6 [1]. Tadalafil (6R,12aR) demonstrates 85-fold greater selectivity for PDE5 versus PDE6 compared to sildenafil, which inhibits PDE5 and PDE6 with similar potency [1]. This selectivity profile is stereochemistry-dependent, with the (6S,12aR) cis-ent-Tadalafil and (6R,12aR) tadalafil sharing the cis ring junction required for this selectivity [2].

PDE selectivity off-target profiling safety margin

In Vivo Blood Pressure Lowering Activity

cis-ent-Tadalafil demonstrates blood pressure lowering activity in the spontaneously hypertensive rat (SHR) model . Tadalafil (6R,12aR), the active pharmaceutical ingredient, produces a profound and long-lasting blood pressure reduction of 30 mmHg sustained for >7 hours following oral administration at 5 mg/kg [1]. Given the stereochemical similarity and identical PDE5 IC50 (5 nM), cis-ent-Tadalafil is expected to exhibit comparable in vivo hemodynamic effects .

in vivo pharmacology cardiovascular hypertension model

Certified Impurity Reference Standard

cis-ent-Tadalafil is designated as Tadalafil EP Impurity C and is supplied with full characterization data compliant with regulatory guidelines [1]. It is manufactured under ISO 17034 accredited reference material producer standards [2]. This compound is specifically required for analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) and commercial production of tadalafil [1]. Unlike research-grade tadalafil, which may contain trace stereoisomeric impurities, certified cis-ent-Tadalafil provides traceable, quantified purity essential for accurate impurity profiling.

pharmaceutical analysis impurity profiling method validation

Chiral Separation of Tadalafil Stereoisomers

cis-ent-Tadalafil (6S,12aR) serves as a critical marker for resolving the four stereoisomers of tadalafil using chiral stationary phases . Mutual chiral recognition studies have successfully separated all four tadalafil stereoisomers, including cis-ent-Tadalafil, using S-configuration proton pump inhibitors as references . The compound's distinct retention time and optical rotation properties enable accurate quantification of enantiomeric excess and detection of unauthorized stereoisomers in counterfeit pharmaceuticals [1].

chiral chromatography enantiomeric purity stereoisomer resolution

cis-ent-Tadalafil: Research & Industrial Applications


Pharmaceutical QC: Impurity Profiling & Validation

Use cis-ent-Tadalafil as a certified reference standard (Tadalafil EP Impurity C) for developing and validating HPLC or UPLC methods to quantify stereoisomeric impurities in tadalafil active pharmaceutical ingredient (API) and finished dosage forms. The compound's ISO 17034 certification and full characterization data support ANDA submissions and regulatory compliance [1].

Cardiovascular Pharmacology: PDE5 & Blood Pressure

Employ cis-ent-Tadalafil as a potent PDE5 inhibitor (IC50 = 5 nM) in in vitro enzyme assays and in vivo models of hypertension. Its high selectivity for PDE5 over PDE6 (class-level inference) makes it suitable for studies requiring minimal off-target visual effects, while its blood pressure-lowering activity supports cardiovascular research applications [2].

Chiral Method Development: Enantiomeric Purity

Utilize cis-ent-Tadalafil as a marker compound for developing and optimizing chiral chromatographic methods to resolve tadalafil stereoisomers. The compound's distinct retention characteristics enable accurate determination of enantiomeric excess and detection of unauthorized stereoisomers in counterfeit pharmaceuticals [3].

SAR Studies: PDE5 Inhibitor Stereochemistry

Include cis-ent-Tadalafil in panels of tadalafil stereoisomers to investigate the impact of stereochemistry on PDE5 binding, selectivity, and downstream signaling. The 18-fold potency differential between cis-ent-Tadalafil (5 nM) and cis-Tadalafil (90 nM) provides a quantitative basis for SAR studies .

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